![molecular formula C26H24O5 B11257502 3-(3,4-dimethoxyphenyl)-4-methyl-6-[(4-methylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B11257502.png)
3-(3,4-dimethoxyphenyl)-4-methyl-6-[(4-methylbenzyl)oxy]-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-DIMETHOXYPHENYL)-4-METHYL-6-[(4-METHYLPHENYL)METHOXY]-2H-CHROMEN-2-ONE is a complex organic compound belonging to the class of chromenes. Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a chromen-2-one core with various substituents that may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-DIMETHOXYPHENYL)-4-METHYL-6-[(4-METHYLPHENYL)METHOXY]-2H-CHROMEN-2-ONE typically involves the condensation of 3,4-dimethoxyacetophenone with 4-methoxybenzaldehyde in the presence of a base such as sodium hydroxide. This reaction proceeds through a Claisen-Schmidt condensation mechanism, forming the chalcone intermediate. The chalcone is then cyclized under acidic conditions to yield the desired chromen-2-one structure .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-DIMETHOXYPHENYL)-4-METHYL-6-[(4-METHYLPHENYL)METHOXY]-2H-CHROMEN-2-ONE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the chromen-2-one core can be reduced to form dihydro derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydrochromen-2-one derivatives.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
3-(3,4-DIMETHOXYPHENYL)-4-METHYL-6-[(4-METHYLPHENYL)METHOXY]-2H-CHROMEN-2-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antioxidant and anti-inflammatory agent.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(3,4-DIMETHOXYPHENYL)-4-METHYL-6-[(4-METHYLPHENYL)METHOXY]-2H-CHROMEN-2-ONE involves its interaction with various molecular targets. The compound may exert its effects through:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Enzyme Inhibition: Inhibiting enzymes involved in inflammatory pathways.
DNA Interaction: Intercalating into DNA and disrupting cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: A triazole derivative with potential bioactive properties.
3-(3,4-Dimethoxyphenyl)methyl-7-methoxy-3,4-dihydro-2H-chromen-4-ol: A homoflavonoid with similar structural features.
Uniqueness
3-(3,4-DIMETHOXYPHENYL)-4-METHYL-6-[(4-METHYLPHENYL)METHOXY]-2H-CHROMEN-2-ONE is unique due to its specific substitution pattern on the chromen-2-one core, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C26H24O5 |
|---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)-4-methyl-6-[(4-methylphenyl)methoxy]chromen-2-one |
InChI |
InChI=1S/C26H24O5/c1-16-5-7-18(8-6-16)15-30-20-10-12-22-21(14-20)17(2)25(26(27)31-22)19-9-11-23(28-3)24(13-19)29-4/h5-14H,15H2,1-4H3 |
InChI Key |
LAGTZDJRTLQMOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC3=C(C=C2)OC(=O)C(=C3C)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N1-(2,5-dimethylphenyl)-N2-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B11257425.png)
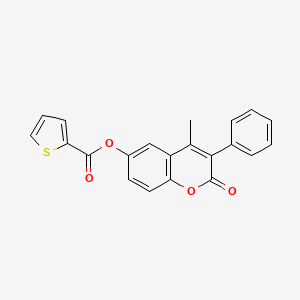
![3-(4-chlorophenyl)-8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-2H-chromen-2-one](/img/structure/B11257429.png)
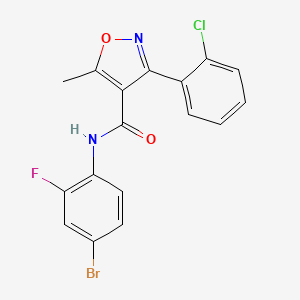
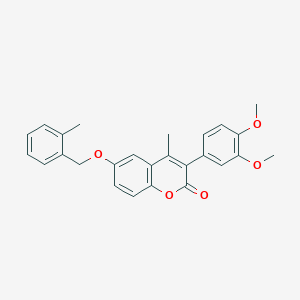
![N-(2-chlorophenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B11257443.png)

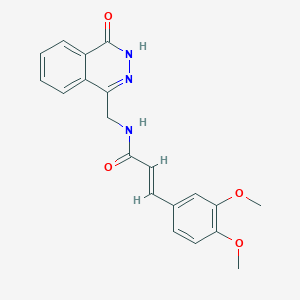

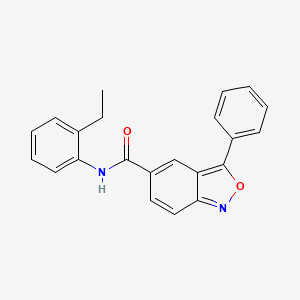
![5,6,7-Trimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B11257486.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyridin-2-ylquinoline-4-carboxamide](/img/structure/B11257490.png)

![5-[(Cyclohexylcarbonyl)amino]-2-[(4-methylphenyl)amino]-1,3-thiazole-4-carboxamide](/img/structure/B11257514.png)
